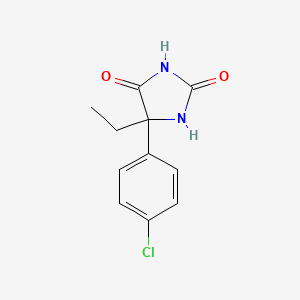

5-(4-chlorophenyl)-5-ethylimidazolidine-2,4-dione

Description

Overview of Imidazolidine-2,4-dione Derivatives in Chemical and Biological Sciences

The imidazolidine-2,4-dione ring system, commonly known as the hydantoin (B18101) scaffold, is a five-membered heterocyclic structure containing a urea (B33335) moiety. This scaffold is of considerable interest due to its diverse chemical and biological activities. nih.gov Derivatives of imidazolidine-2,4-dione have demonstrated a wide range of pharmacological properties, including anticonvulsant, antiarrhythmic, antimicrobial, and anticancer activities. researchgate.netnih.gov The versatility of the hydantoin ring allows for substitutions at various positions, enabling the synthesis of a vast library of compounds with distinct biological profiles. nih.gov This has made the imidazolidine-2,4-dione scaffold a valuable framework in medicinal chemistry for the development of new therapeutic agents. nih.gov

Structural Characteristics of 5-(4-chlorophenyl)-5-ethylimidazolidine-2,4-dione within the Hydantoin Class

This compound is a disubstituted hydantoin, with both a 4-chlorophenyl group and an ethyl group attached to the fifth carbon (C5) of the imidazolidine-2,4-dione ring. The general structure of hydantoins features a planar heterocyclic ring. nih.gov The substituents at the C5 position are crucial for determining the molecule's biological activity. cutm.ac.in The presence of an aromatic ring, in this case, a 4-chlorophenyl group, is a common feature in many biologically active hydantoins and is considered essential for certain activities like anticonvulsant effects. pharmacy180.com The additional alkyl substituent, an ethyl group, can further modulate the compound's properties. cutm.ac.in

Table 1: Key Structural Features of this compound

| Feature | Description |

| Core Scaffold | Imidazolidine-2,4-dione (Hydantoin) |

| Substituent at C5 | 4-chlorophenyl group |

| Substituent at C5 | Ethyl group |

| Chemical Formula | C₁₁H₁₁ClN₂O₂ |

Historical Context and Evolution of Academic Research on Hydantoin-based Compounds

The history of hydantoin chemistry dates back to the 19th century. Hydantoin itself was first synthesized in 1861 by Adolf von Baeyer. nih.gov However, it was the discovery of the anticonvulsant properties of phenytoin (B1677684) (5,5-diphenylhydantoin) in 1938 that sparked significant and sustained academic and industrial research into hydantoin-based compounds. bepls.com This discovery led to the synthesis and evaluation of a multitude of C5-substituted hydantoin derivatives in the search for new antiepileptic drugs with improved efficacy and safety profiles. nih.gov Over the decades, research has expanded to explore other potential therapeutic applications of hydantoins, driven by their versatile chemical nature and broad spectrum of biological activities. nih.gov

Rationale for Investigating the Research Potential of this compound

The investigation into the research potential of this compound is rooted in the established structure-activity relationships (SAR) of the hydantoin class of compounds. The presence of a phenyl group at the C5 position is a key determinant of anticonvulsant activity. pharmacy180.com Furthermore, the nature of the second substituent at C5 can influence the pharmacological profile. cutm.ac.in

The rationale for synthesizing and studying this specific compound can be broken down as follows:

Exploring the Impact of C5 Substituents: The combination of a 4-chlorophenyl group and an ethyl group at the C5 position allows for the systematic exploration of how different electronic and steric properties of these substituents affect the biological activity of the hydantoin scaffold. The chlorine atom on the phenyl ring introduces an electron-withdrawing group, which can alter the molecule's interaction with biological targets.

Potential for Novel Biological Activities: While the primary focus of early hydantoin research was on anticonvulsant activity, the broad range of biological effects exhibited by this class of compounds suggests that this compound could possess other valuable pharmacological properties.

Lead Compound for Further Optimization: This compound can serve as a lead structure for the design and synthesis of new analogues with potentially enhanced activity, selectivity, or improved pharmacokinetic properties.

Table 2: Investigated Biological Activities of Related Hydantoin Derivatives

| Compound Type | Investigated Activity |

| 5-Aryl-5-alkylhydantoins | Anticonvulsant |

| 5,5-Disubstituted hydantoins | Antischistosomal, Antiandrogenic nih.gov |

| Various hydantoin derivatives | Anticancer, Anti-inflammatory, Antimicrobial nih.govdntb.gov.ua |

Structure

3D Structure

Properties

IUPAC Name |

5-(4-chlorophenyl)-5-ethylimidazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2O2/c1-2-11(9(15)13-10(16)14-11)7-3-5-8(12)6-4-7/h3-6H,2H2,1H3,(H2,13,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBVKEJXBZSEZMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C(=O)NC(=O)N1)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6308-24-3, 14258-69-6 | |

| Record name | NSC42004 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42004 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-(4-chlorophenyl)-5-ethylimidazolidine-2,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 5 4 Chlorophenyl 5 Ethylimidazolidine 2,4 Dione and Analogues

Established Synthetic Routes to Imidazolidine-2,4-dione Cores

The construction of the 5,5-disubstituted imidazolidine-2,4-dione core, such as that in 5-(4-chlorophenyl)-5-ethylimidazolidine-2,4-dione, can be achieved through several established synthetic strategies. These methods often involve the condensation of a ketone or its precursor with sources of cyanide and carbonate.

One of the most classic and versatile methods for the synthesis of 5,5-disubstituted hydantoins is the Bucherer-Bergs reaction. nih.govwikipedia.orgencyclopedia.pubdntb.gov.uanih.gov This multicomponent reaction involves the treatment of a ketone, in this case, 4-chloroacetophenone, with ammonium (B1175870) carbonate and a cyanide source, such as potassium cyanide or sodium cyanide. nih.govwikipedia.org The reaction proceeds through the in situ formation of an aminonitrile intermediate, which then cyclizes upon heating to form the hydantoin (B18101) ring. masterorganicchemistry.com The scope of the Bucherer-Bergs synthesis is broad, accommodating a wide variety of ketones and aldehydes, making it a reliable method for generating structurally diverse hydantoins. nih.gov

Another fundamental approach is the Strecker synthesis, which provides α-amino acids that can be subsequently cyclized to form hydantoins. masterorganicchemistry.comorganic-chemistry.orgucl.ac.be The initial step involves the reaction of a ketone (4-chloroacetophenone) with ammonia (B1221849) and hydrogen cyanide to produce an α-aminonitrile. masterorganicchemistry.commasterorganicchemistry.com Hydrolysis of the nitrile group yields the corresponding α-amino acid. This amino acid can then be treated with an isocyanate or urea (B33335) to induce cyclization and form the desired imidazolidine-2,4-dione. nih.gov

The following table summarizes the key aspects of these foundational synthetic routes.

| Synthetic Route | Key Reactants | General Conditions | Intermediate(s) | Reference(s) |

| Bucherer-Bergs Reaction | Ketone, Ammonium Carbonate, Cyanide Source | Heating in aqueous ethanol | Aminonitrile | nih.govwikipedia.orgencyclopedia.pub |

| Strecker Synthesis | Ketone, Ammonia, Hydrogen Cyanide | Acid or base catalysis | α-Aminonitrile, α-Amino acid | masterorganicchemistry.comorganic-chemistry.orgucl.ac.be |

Knoevenagel Condensation Approaches in Hydantoin Synthesis

The Knoevenagel condensation is a powerful tool for carbon-carbon bond formation and can be adapted for the synthesis of certain hydantoin derivatives, particularly 5-ylidenehydantoins. nih.govresearchgate.net This reaction typically involves the condensation of an active methylene (B1212753) compound, such as hydantoin itself, with an aldehyde or ketone in the presence of a basic catalyst. nih.gov While not a direct route to 5,5-disubstituted hydantoins like this compound, it is a crucial method for synthesizing precursors that can be further modified.

For instance, hydantoin can react with an appropriate aldehyde via a Knoevenagel condensation to yield a 5-alkylidenehydantoin. Subsequent reduction of the exocyclic double bond can provide access to 5-substituted hydantoins. This strategy highlights the versatility of the hydantoin ring as a synthetic intermediate.

Alkylation Strategies for Nitrogen Positions of Imidazolidine-2,4-diones

The nitrogen atoms at positions 1 and 3 of the imidazolidine-2,4-dione ring are amenable to alkylation, allowing for the introduction of further structural diversity. jst.go.jpnih.govrsc.org The relative acidity of the N-H protons plays a crucial role in the regioselectivity of alkylation. The proton at the N3 position is generally more acidic than the one at N1, leading to preferential alkylation at N3 under standard basic conditions. jst.go.jpnih.gov

Selective N1-alkylation can be achieved through various strategies, including the use of specific bases and solvent systems or by employing a protecting group strategy. jst.go.jp For example, using potassium bases like potassium tert-butoxide in tetrahydrofuran (B95107) has been shown to favor N1-alkylation. jst.go.jpnih.gov Alternatively, the N3 position can be protected, directing alkylation to the N1 position, followed by deprotection to yield the N1-substituted hydantoin.

The table below outlines common conditions for the N-alkylation of hydantoins.

| Position | Common Reagents | Typical Conditions | Selectivity | Reference(s) |

| N3-Alkylation | Alkyl halide, Base (e.g., NaH, K2CO3) | DMF, Room temperature | Generally preferred due to higher acidity | rsc.org |

| N1-Alkylation | Alkyl halide, Potassium bases (e.g., tBuOK, KHMDS) | THF | Can be achieved with specific base/solvent combinations | jst.go.jpnih.gov |

| N1-Alkylation (Protecting Group) | 1. N3-protection 2. N1-alkylation 3. N3-deprotection | Multi-step synthesis | High |

Multi-Component Reaction Pathways to Access Imidazolidine-2,4-dione Derivatives

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to complex molecules from simple starting materials in a single step. nih.gove-bookshelf.derug.nl The Ugi four-component reaction (U-4CR) is a prominent example of an MCR that can be adapted for the synthesis of hydantoin derivatives. researchgate.netresearchgate.netnih.govorganic-chemistry.org

In a typical Ugi reaction leading to hydantoins, an aldehyde, an amine, an isocyanide, and a carboxylic acid component react to form an α-acylamino amide intermediate. researchgate.net This intermediate can then undergo a base-induced cyclization to afford a 1,3,5-trisubstituted hydantoin. researchgate.netresearchgate.net This methodology allows for the rapid generation of libraries of hydantoin derivatives with diverse substitution patterns by varying the four starting components. mdpi.com

Targeted Derivatization Strategies for Structural Diversity of this compound Analogues

Starting from the core structure of this compound, further structural modifications can be undertaken to explore structure-activity relationships. These derivatizations can target the phenyl moiety or the imidazolidine (B613845) ring system.

Phenyl Moiety Modification in Hydantoin Derivatives

The 4-chlorophenyl group at the C5 position offers several avenues for chemical modification. Standard aromatic substitution reactions can be employed to introduce additional functional groups onto the phenyl ring, although the chloro-substituent and the hydantoin ring may influence the regioselectivity of these reactions.

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, could potentially be used to replace the chlorine atom with other aryl, alkyl, or amino groups, thereby creating a wide array of analogues. The success of these reactions would depend on the compatibility of the hydantoin ring with the reaction conditions.

Functionalization of the Imidazolidine Ring System

Beyond N-alkylation, the imidazolidine ring itself can be a target for further functionalization. While the C5 position is quaternary in the parent compound, modifications at other positions are possible. For instance, the carbonyl groups at C2 and C4 could potentially undergo reactions such as reduction or conversion to thiocarbonyls.

Additionally, the synthesis of spirohydantoins, where the C5 carbon is part of another ring system, represents a significant structural modification. thieme-connect.debeilstein-journals.org These can be prepared using the Bucherer-Bergs reaction with cyclic ketones. wikipedia.org

Stereoselective Synthesis and Chiral Resolution of Imidazolidine-2,4-dione Enantiomers

The biological activity of chiral molecules is often dependent on their stereochemistry, making the synthesis of single enantiomers a significant goal in medicinal chemistry. For 5,5-disubstituted hydantoins, where the C5-position is a stereocenter, the development of stereoselective synthetic methods and efficient chiral resolution techniques is paramount.

An innovative approach to the enantioselective synthesis of 5,5-disubstituted hydantoins involves organocatalysis. nih.gov A general method for the synthesis of these quaternary hydantoins utilizes a Michael reaction approach with 2-benzylthio-3,5-dihydroimidazol-4-ones as key hydantoin surrogates. nih.gov This method has proven to be versatile with respect to the substitution patterns at various positions of the hydantoin ring. nih.gov By employing bifunctional Brønsted base/H-bond catalysts, such as a squaramide-tertiary amine catalyst, it is possible to achieve high enantioselectivity, often exceeding 95% enantiomeric excess (ee), and produce essentially single diastereomeric products. nih.gov

Another strategy for obtaining enantiomerically pure imidazolidine-2,4-diones is through the resolution of a racemic mixture. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a widely used and effective technique for this purpose. mdpi.comirb.hr Polysaccharide-based CSPs, particularly those derived from amylose (B160209) and cellulose, have demonstrated excellent enantiorecognition capabilities for a variety of hydantoin derivatives. mdpi.comirb.hr The separation is influenced by the specific CSP, the mobile phase composition, and the structure of the analyte. irb.hr For instance, immobilized polysaccharide-based columns have been successfully used for the enantioseparation of syn- and anti-3,5-disubstituted hydantoins. irb.hr

Enzymatic kinetic resolution offers an alternative, often highly selective, method for separating enantiomers. nih.govresearchgate.net This technique utilizes enzymes, such as lipases, to selectively catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. For example, lipase-catalyzed hydrolysis or transesterification of appropriately functionalized hydantoin derivatives can provide access to enantiomerically enriched products. nih.gov

Table 1: Representative Chiral HPLC Resolution of Hydantoin Analogues

| Analyte | Chiral Stationary Phase (CSP) | Mobile Phase | Resolution (Rs) | Selectivity (α) | Reference |

|---|---|---|---|---|---|

| anti-Allyl hydantoin | CHIRAL ART Amylose-SA | n-hexane/2-PrOH (90/10, v/v) | 6.36 | 2.48 | mdpi.com |

| syn-Allyl hydantoin | CHIRAL ART Amylose-SA | n-hexane/2-PrOH (90/10, v/v) | 3.23 | 1.61 | mdpi.com |

| (±)-4-Nitropropranolol | Kromasil 5-Amycoat | n-Hexane/Isopropanol + 0.1% Diethylamine (86:14) | --- | --- | mdpi.com |

| (±)-7-Nitropropranolol | Kromasil 5-Amycoat | n-Hexane/Isopropanol + 0.1% Diethylamine (86:14) | --- | --- | mdpi.com |

Note: Specific resolution and selectivity values were not provided for all examples in the source material. This table is illustrative of the types of separations achievable.

Green Chemistry Approaches in Imidazolidine-2,4-dione Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of imidazolidine-2,4-diones, several green chemistry approaches have been successfully implemented.

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. researchgate.netorganic-chemistry.org The application of microwave irradiation to the Bucherer-Bergs synthesis of 5,5-disubstituted hydantoins has been shown to dramatically reduce reaction times from hours to minutes and often leads to higher yields compared to conventional heating methods. researchgate.netsphinxsai.com This technique is considered environmentally friendly due to its energy efficiency and the potential for solvent-free reactions. organic-chemistry.org

Ultrasound-assisted synthesis is another green technique that utilizes the energy of acoustic cavitation to enhance chemical reactivity. researchgate.netnih.gov The use of ultrasonic irradiation in the synthesis of 5,5-disubstituted hydantoins can lead to rapid and efficient reactions at room temperature, with high yields and purity. researchgate.net This method avoids the need for high temperatures and pressures, contributing to a safer and more sustainable process. researchgate.net

Solvent-free synthesis, often facilitated by techniques such as ball milling or grinding, represents a significant advancement in green chemistry. rsc.orgrsc.orgmdpi.com By eliminating the need for solvents, these methods reduce waste, minimize environmental pollution, and can lead to simpler work-up procedures. The synthesis of hydantoin derivatives has been successfully achieved under solvent-free conditions, demonstrating the feasibility of this eco-friendly approach. rsc.org

Table 2: Comparison of Conventional and Green Synthetic Methods for Hydantoin Derivatives

| Synthetic Method | Reaction Time | Yield (%) | Conditions | Reference |

|---|---|---|---|---|

| Conventional Heating | ||||

| Bucherer-Bergs (Phenytoin) | 2-15 hours | <50 | Reflux | sphinxsai.com |

| Microwave-Assisted | ||||

| Bucherer-Bergs (Phenytoin) | 6 minutes | >80 | Microwave irradiation | sphinxsai.com |

| 1,5-Disubstituted Hydantoins | 2.5-3.5 minutes | 81-95 | Solvent-free, PPE mediated | organic-chemistry.org |

| 5,5-Disubstituted Hydantoins | 2-13 minutes | Good to Excellent | EtOH/H2O | researchgate.net |

| Ultrasound-Assisted | ||||

| 5,5-Diphenylhydantoins | Short | Good | Room temperature, KOH, DMSO/H2O | nih.gov |

Note: Yields and reaction times are representative and can vary depending on the specific substrates and reaction conditions.

Structure Activity Relationship Sar and Structural Optimization Studies of Imidazolidine 2,4 Dione Derivatives

Analysis of Substituent Effects on Biological Profiles in Imidazolidine-2,4-diones

The substituents at the C5 position of the imidazolidine-2,4-dione ring are paramount for anticonvulsant activity. Seminal research on hydantoins, such as Phenytoin (B1677684) (5,5-diphenylhydantoin), established that the presence of aryl or alkyl groups at this position is a key pharmacophoric feature. mdpi.com The nature of these substituents dictates the potency, spectrum of activity, and potential for central nervous system (CNS) side effects.

The introduction of halogen atoms, particularly on an aryl ring at the C5 position, significantly modulates the electronic and lipophilic properties of the molecule, thereby influencing its interaction with biological targets and its pharmacokinetic profile.

Research has shown that halogenation of the phenyl ring can maintain or in some cases enhance anticonvulsant activity. For instance, studies on N-Mannich bases derived from 5-cyclopropyl-5-(4-chlorophenyl)-hydantoin demonstrated that these compounds were effective in both maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models. nih.gov This indicates that the 4-chlorophenyl group is a favorable substituent for producing potent anticonvulsant effects. nih.gov

Comparative studies with other halogenated analogs provide further insight. A study involving ring-fluorinated phenytoin analogs, such as 5-(4-fluorophenyl)-5-phenylhydantoin and 5,5-bis(4-fluorophenyl)hydantoin, found that these compounds were active in the MES assay, although they were less potent than the non-halogenated parent compound, Phenytoin. pcbiochemres.com This suggests that while halogenation is well-tolerated, the specific halogen and its position can fine-tune the activity. The electron-withdrawing nature of the chlorine atom in the para position of the phenyl ring can alter the electron density of the aromatic system, potentially influencing key interactions with receptor sites, such as voltage-gated sodium channels.

The table below summarizes the anticonvulsant activity of representative halogenated hydantoin (B18101) derivatives.

| Compound Name | C5 Substituent 1 | C5 Substituent 2 | Biological Test | Activity Noted |

| Derivative of 5-cyclopropyl-5-(4-chlorophenyl)-hydantoin | Cyclopropyl | 4-Chlorophenyl | MES, scPTZ | Effective anticonvulsant activity nih.gov |

| 5-(4-Fluorophenyl)-5-phenylhydantoin | 4-Fluorophenyl | Phenyl | MES | Active, but less potent than Phenytoin pcbiochemres.com |

| 5,5-bis(4-Fluorophenyl)hydantoin | 4-Fluorophenyl | 4-Fluorophenyl | MES | Active, but less potent than Phenytoin pcbiochemres.com |

SAR studies have consistently shown that the presence of a small alkyl group, such as methyl or ethyl, at C5 in conjunction with a C5-phenyl group can introduce or increase sedative properties, a characteristic that is notably absent in Phenytoin. pcbiochemres.compharmacy180.com Research on derivatives of 5-ethyl-5-phenylhydantoin confirmed their anticonvulsant activity against both MES and pentylenetetrazole-induced seizures. nih.gov However, these derivatives did not exhibit greater activity against MES-induced seizures than the parent compounds, suggesting that while the ethyl group is compatible with anticonvulsant action, it may not enhance potency in this specific model. nih.gov

The metabolic profile of compounds like Mephenytoin is also significant; it undergoes metabolic N-dealkylation to form 5-ethyl-5-phenylhydantoin, which is considered the primary active agent. pcbiochemres.comjddtonline.info This highlights the importance of the C5-ethyl-C5-phenyl substitution pattern for the molecule's ultimate biological effect. The size and lipophilicity of the alkyl group are key factors; smaller alkyl chains are generally preferred, as larger, more branched groups can lead to a decrease in potency. jddtonline.info

Modifications to the imidazolidine-2,4-dione ring itself, particularly at the N1 and N3 positions, offer another avenue for structural optimization and can significantly impact receptor affinity and selectivity. The hydrogen atoms on the nitrogen atoms of the hydantoin ring can act as hydrogen bond donors, and their substitution can alter these interactions.

Studies have shown that N1 and N3-disubstituted hydantoins can exhibit activity against chemically induced convulsions. pharmacy180.com For example, compounds such as 1,3-bis(methoxymethyl)-5,5-diphenylhydantoin and 3-methoxymethyl-5-ethyl-5-phenylhydantoin were found to be effective against MES and/or pentylenetetrazole-induced seizures. nih.gov This demonstrates that the N-H groups are not strictly essential for activity and that substitution with groups that modulate solubility and lipophilicity can be beneficial.

The N3 position, in particular, has been a frequent target for modification. The synthesis of 3-amino-5,5′-diphenylhydantoin Schiff bases has led to compounds with significant anticonvulsant activity, with some derivatives showing potency comparable to Phenytoin in the MES test. mdpi.comnih.gov These findings suggest that appending larger substituents at the N3 position can be a successful strategy for developing new anticonvulsant agents. nih.gov

Conversely, modifications to the carbonyl groups of the ring can be detrimental. The conversion of a carbonyl group to a thiocarbonyl, as in 2-Thiophenytoin, resulted in a loss of activity against MES seizures and only weak activity against chemically-induced seizures. pcbiochemres.com This underscores the importance of the carbonyl oxygen atoms for receptor binding, likely through hydrogen bond acceptance.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Imidazolidine-2,4-dione Derivatives

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For imidazolidine-2,4-dione derivatives, QSAR studies have been pivotal in identifying the key physicochemical and structural features that govern anticonvulsant potency, enabling the rational design of new, more effective agents. nih.gov

The foundation of a predictive QSAR model is the selection of appropriate molecular descriptors, which are numerical values that quantify different aspects of a molecule's structure. These descriptors can be categorized based on their dimensionality, including constitutional (1D), topological (2D), and quantum-chemical (3D) parameters. nih.govnih.gov

For anticonvulsant hydantoins, topological descriptors such as molecular connectivity indices have been successfully used to correlate structure with activity against MES-induced convulsions. nih.gov These indices encode information about the size, shape, and degree of branching within a molecule. Other commonly employed descriptors in QSAR models for anticonvulsants include:

Constitutional Descriptors: Molecular weight, number of specific atom types.

Electronic Descriptors: Dipole moment, partial atomic charges, energies of frontier orbitals (HOMO/LUMO).

Lipophilicity Descriptors: Log P (octanol-water partition coefficient), which is crucial for blood-brain barrier penetration.

Steric/Geometrical Descriptors: Molecular volume, surface area.

The selection of a relevant subset of these descriptors from a larger pool is a critical step, often achieved through statistical methods like genetic algorithms or stepwise regression, to build a model that is both predictive and interpretable.

A QSAR model's utility is determined by its statistical validity and its ability to accurately predict the activity of new, untested compounds. Rigorous validation is essential to ensure that the model is robust and not a result of chance correlation. researchgate.net The process involves both internal and external validation techniques. nih.gov

Internal Validation: This method assesses the stability and predictive power of the model using the same dataset on which it was built. The most common technique is leave-one-out (LOO) cross-validation. In this process, one compound is removed from the dataset, the model is rebuilt with the remaining compounds, and the activity of the removed compound is predicted. This is repeated for every compound, and the resulting cross-validated correlation coefficient (Q²) is calculated. A high Q² value (typically > 0.5) indicates good internal predictivity. researchgate.net

External Validation: This is a more stringent test of a model's predictive power. The initial dataset is split into a training set (used to build the model) and a test set (which is not used in model development). The model is then used to predict the activity of the compounds in the test set. The predictive ability is quantified by the predictive R² (R²_pred). A high R²_pred value (typically > 0.6) suggests that the model can be generalized to new compounds. researchgate.net

Y-Randomization: This test is performed to rule out the possibility of a chance correlation. The biological activity values (Y-variable) are randomly shuffled, and a new QSAR model is developed with the original independent variables (descriptors). This process is repeated multiple times. If the resulting models have significantly lower R² and Q² values than the original model, it confirms that the original model is robust and not based on a random correlation. nih.govresearchgate.net

The table below lists key statistical parameters commonly used to assess the robustness of QSAR models for anticonvulsant agents.

| Parameter | Symbol | Description | Acceptable Value |

| Coefficient of Determination | R² | Measures the goodness of fit of the model to the training set data. | > 0.6 |

| Cross-validated R² | Q² (or Q²_loo) | Measures the internal predictive ability of the model via cross-validation. | > 0.5 |

| Predictive R² for External Set | R²_pred | Measures the model's ability to predict the activity of an external test set. | > 0.6 |

These validation methods, when applied together, provide a high degree of confidence in the predictive power and reliability of a QSAR model for designing novel imidazolidine-2,4-dione derivatives. researchgate.net

Pharmacophore Modeling and Ligand-Based Design Principles for Imidazolidine-2,4-dione Scaffolds

Pharmacophore modeling is a powerful computational tool used in drug design to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to exert a specific biological activity. For the imidazolidine-2,4-dione scaffold, pharmacophore models have been developed to guide the design of new, more potent, and selective compounds.

A typical pharmacophore model for anticonvulsant hydantoin derivatives, based on the structure of active compounds like phenytoin, generally includes several key features:

One or two Aromatic Rings (AR): Corresponding to the phenyl group(s) at the C5 position. These are crucial for hydrophobic interactions with the biological target.

A Hydrogen Bond Donor (HBD): Usually associated with the N-H group at the N1 or N3 position of the hydantoin ring. nih.gov

A Hydrogen Bond Acceptor (HBA): Typically represented by the carbonyl oxygen atoms at the C2 and C4 positions.

A Hydrophobic (HY) feature: Which can be represented by the alkyl or aryl substituents at C5.

Ligand-based drug design for imidazolidine-2,4-dione derivatives relies on these pharmacophoric principles and the established SAR. The general strategy involves using the structure of known active compounds, such as 5-(4-chlorophenyl)-5-ethylimidazolidine-2,4-dione, as a template. By identifying the key structural motifs responsible for its activity, medicinal chemists can design new molecules with improved properties.

The design principles often involve:

Scaffold Hopping: Replacing the central imidazolidine-2,4-dione core with other heterocyclic rings to explore new chemical space while maintaining the essential 3D arrangement of pharmacophoric features.

Substituent Modification: Systematically altering the substituents at the C5 position to optimize interactions with the target. For example, different halogen substitutions on the phenyl ring can be explored to enhance potency or selectivity. The alkyl group at C5 could be varied in size and branching to fine-tune the hydrophobic interactions and modulate pharmacokinetic properties.

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties to improve the compound's profile. For instance, one of the carbonyl groups of the hydantoin ring might be replaced with a thiocarbonyl group to create a 2-thiohydantoin, which has also shown biological activity. cutm.ac.in

Through techniques like 3D-Quantitative Structure-Activity Relationship (3D-QSAR) modeling, researchers can build computational models that correlate the 3D properties of the molecules with their biological activity. scienceopen.comnih.govnih.gov These models generate contour maps that indicate regions where certain properties (e.g., steric bulk, positive or negative electrostatic potential) would be favorable or unfavorable for activity, providing a detailed roadmap for the rational design of new imidazolidine-2,4-dione derivatives.

The table below outlines the common pharmacophoric features identified for active imidazolidine-2,4-dione scaffolds.

| Pharmacophoric Feature | Corresponding Structural Moiety | Presumed Role in Biological Interaction |

| Aromatic Ring (AR) | Phenyl group at C5 | Hydrophobic interactions, π-π stacking. |

| Hydrogen Bond Donor (HBD) | N-H groups at N1/N3 | Forms hydrogen bonds with the target protein. nih.gov |

| Hydrogen Bond Acceptor (HBA) | C=O groups at C2/C4 | Forms hydrogen bonds with the target protein. |

| Hydrophobic (HY) | Ethyl group and chlorophenyl group at C5 | Binds to hydrophobic pockets in the target. |

Computational Chemistry and Molecular Modeling Approaches for Mechanistic Insights

Molecular Docking Investigations of 5-(4-chlorophenyl)-5-ethylimidazolidine-2,4-dione and Analogues

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netresearchgate.net This method is crucial for predicting the interaction between a ligand, such as this compound, and a biological target, typically a protein receptor. Software like AutoDock is commonly utilized for these simulations. researchgate.netnih.gov

Prediction of Binding Modes with Identified Biological Targets

Molecular docking predicts the specific conformation (or "pose") of this compound within the active site of a target protein. This allows for a detailed visualization of intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex.

For this compound, the imidazolidine-2,4-dione (hydantoin) ring is expected to be a key player in forming hydrogen bonds. The carbonyl oxygens can act as hydrogen bond acceptors, while the N-H groups can act as hydrogen bond donors. The 4-chlorophenyl and ethyl groups at the C5 position would likely engage in hydrophobic interactions within nonpolar pockets of the binding site. Studies on analogous thiazolidinedione derivatives targeting receptors like Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) have shown that the dione (B5365651) moiety frequently forms critical hydrogen bonds with backbone residues such as Cysteine. mdpi.comnih.gov

Illustrative Binding Interactions for this compound:

Hydrogen Bonds: The C=O and N-H groups of the hydantoin (B18101) ring interacting with polar amino acid residues (e.g., Serine, Threonine, Lysine).

Hydrophobic Interactions: The 4-chlorophenyl ring fitting into a hydrophobic pocket, potentially interacting with residues like Leucine, Valine, or Phenylalanine.

Halogen Bonds: The chlorine atom on the phenyl ring could form a halogen bond with an electron-rich atom (like a backbone carbonyl oxygen) in the active site.

Estimation of Ligand-Target Binding Affinities

A primary output of molecular docking is a scoring function that estimates the binding affinity, often expressed in kcal/mol. A more negative score typically indicates a stronger and more favorable binding interaction. researchgate.net This allows for the ranking of different compounds against a target and helps prioritize molecules for synthesis and experimental testing.

While experimental data for this compound is unavailable, a hypothetical docking study against known targets for similar heterocyclic scaffolds could be performed. For instance, docking against PPARγ and VEGFR-2, which are targets for related dione compounds, would provide an initial assessment of its potential activity. mdpi.com

| Biological Target | Target PDB ID | Illustrative Binding Affinity (kcal/mol) | Reference Ligand | Reference Affinity (kcal/mol) |

|---|---|---|---|---|

| VEGFR-2 | 4ASD | -9.5 | Sorafenib | -10.9 |

| PPARγ | 2PRG | -8.8 | Rosiglitazone | -9.2 |

| Voltage-gated Sodium Channel | 3RVY | -7.9 | Phenytoin (B1677684) | -8.2 |

Molecular Dynamics Simulations for Ligand-Target Complex Stability and Conformational Analysis

Molecular Dynamics (MD) simulations provide a dynamic view of the ligand-target complex, complementing the static picture from molecular docking. nih.govnih.gov By simulating the movements of atoms over time, MD can assess the stability of the predicted binding pose and analyze the conformational changes in both the ligand and the protein. researchgate.netgauss-centre.eu These simulations are crucial for validating docking results and understanding the dynamic nature of the interaction. tandfonline.com

An MD simulation of the this compound-protein complex would involve placing the docked structure in a simulated physiological environment (water, ions) and observing its behavior over nanoseconds. Key metrics for analysis include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein and ligand backbone atoms from their initial positions. A stable RMSD value over time suggests the complex is in equilibrium and the binding is stable.

Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual amino acid residues. Higher RMSF values in certain regions can highlight flexible loops or areas that move upon ligand binding.

| Complex | Simulation Time (ns) | Average Protein RMSD (Å) | Average Ligand RMSD (Å) | Key Intermolecular Contacts Maintained |

|---|---|---|---|---|

| Compound + VEGFR-2 | 100 | 1.8 ± 0.3 | 0.9 ± 0.2 | H-bonds with Cys919, Hydrophobic contact with Leu840 |

| Compound + PPARγ | 100 | 2.1 ± 0.4 | 1.1 ± 0.3 | H-bonds with Ser289, Hydrophobic contact with Ile326 |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, often employing Density Functional Theory (DFT), are used to investigate the intrinsic electronic properties of a molecule. tandfonline.com These calculations provide insights into the molecule's stability, reactivity, and charge distribution, which are fundamental to its interaction with biological targets.

Frontier Molecular Orbitals (HOMO/LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining molecular reactivity and kinetic stability. nih.gov A smaller HOMO-LUMO gap suggests that the molecule is more reactive and more polarizable. nih.govaimspress.com

For this compound, DFT calculations would reveal the spatial distribution of these orbitals. Typically, the HOMO might be localized on the electron-rich chlorophenyl ring, while the LUMO could be distributed across the electron-withdrawing dione system.

| Parameter | Illustrative Calculated Value (eV) | Implication |

|---|---|---|

| HOMO Energy | -6.85 | Electron-donating capacity |

| LUMO Energy | -1.52 | Electron-accepting capacity |

| Energy Gap (ΔE) | 5.33 | High kinetic stability and low reactivity |

Electrostatic Potential Mapping and Charge Distribution Analysis

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. researchgate.net It helps identify regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, colored blue). researchgate.netyoutube.com This information is invaluable for understanding non-covalent interactions, particularly hydrogen bonding and halogen bonding.

An MEP map of this compound would likely show:

Negative Potential (Red/Yellow): Concentrated around the two carbonyl oxygen atoms of the hydantoin ring, indicating these are prime sites for accepting hydrogen bonds.

Positive Potential (Blue): Located around the hydrogen atoms attached to the nitrogen atoms of the hydantoin ring, highlighting their role as hydrogen bond donors.

Neutral/Slightly Negative Potential: Distributed across the chlorophenyl and ethyl groups, consistent with their role in hydrophobic interactions. The chlorine atom itself may present a region of slight negative potential on its sides and a region of positive potential at its tip (a sigma-hole), making it capable of forming halogen bonds. acs.org

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction for Research Compound Optimization

The optimization of a research compound into a viable drug candidate is heavily reliant on its ADME profile. In silico tools are instrumental in predicting these properties, allowing for the early identification of potential liabilities and guiding the chemical modification of lead compounds to improve their pharmacokinetic characteristics.

A typical in silico ADME assessment would involve the calculation of various molecular descriptors and the application of predictive models. These models are often built using large datasets of compounds with known experimental ADME properties. The predictions for a novel compound like this compound would theoretically be based on its structural similarity to compounds within the model's training set.

Table 1: Hypothetical In Silico ADME Predictions for this compound

| ADME Property | Predicted Value/Classification | Significance in Drug Development |

| Absorption | ||

| Human Intestinal Absorption (HIA) | High | Indicates the potential for good oral bioavailability. |

| Caco-2 Permeability | Moderate to High | Suggests the ability of the compound to cross the intestinal epithelial barrier. |

| P-glycoprotein (P-gp) Substrate | Likely/Unlikely | Predicts susceptibility to efflux pumps, which can reduce absorption. |

| Distribution | ||

| Plasma Protein Binding (PPB) | High | Affects the free concentration of the drug available to exert its effect. |

| Blood-Brain Barrier (BBB) Permeation | Low to Moderate | Indicates the likelihood of the compound reaching the central nervous system. |

| Volume of Distribution (VDss) | Moderate | Predicts the extent of drug distribution in body tissues versus plasma. |

| Metabolism | ||

| Cytochrome P450 (CYP) Inhibition | CYP2D6, CYP3A4 (Predicted) | Identifies potential for drug-drug interactions. |

| Site of Metabolism (SOM) | Phenyl ring, Ethyl group | Predicts the most likely atoms to undergo metabolic transformation. |

| Excretion | ||

| Renal Organic Cation Transporter (OCT2) | Substrate/Non-substrate | Relates to the primary route of elimination from the body. |

| Total Clearance (CL) | Low to Moderate | Estimates the rate of drug removal from the body. |

Note: The data presented in this table is hypothetical and for illustrative purposes only, as specific research findings for this compound were not found. The parameters listed are typical of those evaluated in in silico ADME studies.

Detailed Research Findings:

For a novel compound like this compound, computational chemists would typically employ a variety of software platforms and predictive models. These tools would analyze the molecule's 2D and 3D structures to calculate descriptors related to its size, shape, polarity, and flexibility. These descriptors would then be used as inputs for quantitative structure-activity relationship (QSAR) and other machine learning models to predict the ADME parameters.

The optimization of this research compound would involve a systematic modification of its chemical structure based on the predictions from these models. For instance, if the initial predictions indicated poor absorption due to high P-gp efflux, medicinal chemists might alter the structure to reduce its affinity for this transporter, thereby improving its potential as an orally administered drug.

Preclinical Biological Activity Investigations on Imidazolidine 2,4 Dione Derivatives, with Relevance to 5 4 Chlorophenyl 5 Ethylimidazolidine 2,4 Dione

Anticancer Activity in Cell Line Models and Mechanistic Exploration

Derivatives of the imidazolidine-2,4-dione and structurally similar thiazolidine-2,4-dione scaffolds have been recognized as potential antineoplastic agents with a broad spectrum of activity against numerous cancer cell lines. nih.gov Research has demonstrated that these compounds can inhibit cancer cell growth through various mechanisms, including the disruption of cell proliferation, induction of apoptosis, and interference with angiogenesis. semanticscholar.org

Antiproliferative Effects on Human Tumor Cell Lines

The antiproliferative potential of imidazolidine-2,4-dione derivatives has been evaluated against a wide array of human tumor cell lines. For instance, a series of 4-imidazolidinone derivatives showed growth inhibition activity in cervical adenocarcinoma (HeLa), colorectal carcinoma (HCT116), and glioblastoma (U87) cells. nih.gov Similarly, thiazolidine-2,4-dione derivatives have demonstrated potent antiproliferative effects against various cancer cell lines, including leukemia, colon, breast, and prostate cancer. nih.govnih.gov

One study on 5-(4-alkylbenzylidene)thiazolidine-2,4-dione derivatives found that compound 5d was active against a full panel of 60 human tumor cell lines. nih.gov It showed significant growth inhibition (GI₅₀) values against leukemia (SR: 2.04 μM), non-small cell lung cancer (NCI-H522: 1.36 μM), colon cancer (COLO 205: 1.64 μM), renal cancer (RXF 393: 1.15 μM), and breast cancer (MDA-MB-468: 1.11 μM). nih.gov Another investigation into thiazolidine-2,4-diones revealed that HepG2 (liver cancer) was the most susceptible cell line, with compounds 7c and 6c showing potent activity against MCF-7 (breast), HCT116 (colon), and HepG2 cells. semanticscholar.org A 2-(4-chlorophenyl)-13α-estrone sulfamate (B1201201) derivative also displayed considerable growth inhibitory effects against gynecological cancer cell lines, including the HPV16-positive SiHa cervical carcinoma cell line. mdpi.com

The substitution pattern on the imidazolidine-2,4-dione ring plays a crucial role in determining the antiproliferative potency. Studies have shown that specific substitutions, such as a nitro group on an associated phenyl ring, can significantly enhance anticancer activity. nih.govresearchgate.net

Table 1: Antiproliferative Activity of Selected Thiazolidine-2,4-dione Derivatives

| Compound | Cancer Cell Line | Activity (GI₅₀/IC₅₀ in µM) | Reference |

|---|---|---|---|

| Compound 5d (NSC: 768619/1) | Leukemia (SR) | 2.04 | nih.gov |

| Compound 5d (NSC: 768619/1) | Non-Small Cell Lung Cancer (NCI-H522) | 1.36 | nih.gov |

| Compound 5d (NSC: 768619/1) | Colon Cancer (COLO 205) | 1.64 | nih.gov |

| Compound 5d (NSC: 768619/1) | Renal Cancer (RXF 393) | 1.15 | nih.gov |

| Compound 5d (NSC: 768619/1) | Breast Cancer (MDA-MB-468) | 1.11 | nih.gov |

| Compound 7c | Breast Cancer (MCF-7) | 7.78 | semanticscholar.org |

| Compound 6c | Breast Cancer (MCF-7) | 8.15 | semanticscholar.org |

| Compound 7c | Colon Cancer (HCT-116) | 5.77 | semanticscholar.org |

| Compound 6c | Colon Cancer (HCT-116) | 7.11 | semanticscholar.org |

| Compound 7c | Liver Cancer (HepG2) | 8.82 | semanticscholar.org |

| Compound 6c | Liver Cancer (HepG2) | 8.99 | semanticscholar.org |

Apoptosis Induction and Related Molecular Mechanisms

A primary mechanism through which imidazolidine-2,4-dione and related derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. mdpi.com This process can be triggered through both extrinsic (death receptor-mediated) and intrinsic (mitochondria-mediated) pathways. mdpi.com

Studies on N-3-substituted-5-arylidene thiazolidine-2,4-diones found that selected compounds suppressed the proliferation of human myeloid leukemia (HL-60 and U937) cells by causing morphological changes and internucleosomal DNA fragmentation, which are characteristic features of apoptosis. nih.gov The apoptotic cell death mechanism involved the activation of multiple caspases and was associated with the release of cytochrome c from the mitochondria. nih.gov Another study on 5-ene-4-thiazolidinones identified mitochondria-dependent apoptosis as the main mode of action in leukemia cells, which was also related to the activation of reactive oxygen species (ROS) production and cell cycle arrest. nih.gov

Further mechanistic investigations revealed that imidazolidine-2,4-dione derivatives can act as inhibitors of anti-apoptotic B-cell lymphoma-2 (Bcl-2) proteins, which are promising targets for cancer therapy. researchgate.net In leukemia cells, a copper(II) thiosemicarbazone complex was shown to trigger apoptosis by upregulating caspases-8 and -9 and altering the Bax/Bcl-2 ratio. nih.gov Similarly, certain 4-imidazolidinone derivatives trigger ROS-dependent apoptosis in colorectal cancer cells. nih.gov Research on 5-ene-2-arylaminothiazol-4(5H)-ones in breast cancer cells showed they induced apoptosis by reducing the mitochondrial membrane potential and activating caspases 7, 8, 9, and 10. mdpi.com

Anti-inflammatory Research using In Vitro Assays

The imidazolidine-2,4-dione scaffold is also a subject of anti-inflammatory research. nih.gov Derivatives have been shown to modulate the inflammatory response by affecting the production of pro-inflammatory mediators.

In vitro studies have demonstrated that certain imidazolidine (B613845) and thiazolidine (B150603) derivatives can reduce the release of key inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). researchgate.net For example, the anti-inflammatory activity of 5-substitued-2-thioxoimidazolidin-4-one analogues was demonstrated by their ability to reduce the expression of TNF-α and IL-1β and decrease leukocyte migration. researchgate.net Similarly, a study on thiazolidinedione-quinoline molecular hybrids found that compounds LPSF/ZKD2 and LPSF/ZKD7 caused a significant, dose-dependent decrease in the concentration of IFN-γ and TNF-α, while LPSF/ZKD4 significantly reduced IL-6 expression. nih.gov The mechanism of action for some of these compounds may involve the inhibition of the cyclooxygenase (COX) enzyme, similar to non-steroidal anti-inflammatory drugs (NSAIDs). researchgate.net

Table 2: Anti-inflammatory Activity of Thiazolidinedione-quinoline Hybrids

| Compound | Effect on Pro-inflammatory Cytokines | Reference |

|---|---|---|

| LPSF/ZKD2 | Significant decrease in IFN-γ and TNF-α | nih.gov |

| LPSF/ZKD7 | Significant decrease in IFN-γ and TNF-α | nih.gov |

| LPSF/ZKD4 | Significant reduction in IL-6 expression (at 50 µM) | nih.gov |

Antileishmanial Activity and Prodrug Bioactivation Mechanisms

Leishmaniasis is a parasitic disease for which new therapeutic options are urgently needed. nih.gov Heterocyclic compounds, including imidazolidine-2,4-dione derivatives, have been investigated for their potential antileishmanial activity.

A study focusing on thiazolidine-2,4-diones bearing a styryl group at position 5 evaluated their in vitro activity against the promastigote stage of Leishmania infantum. mdpi.com The structure-activity relationship indicated that derivatives with a nitro group on the phenyl ring, particularly at the meta position, showed significant potential. mdpi.com Compound 14c from this series emerged as a hit compound with good antileishmanial activity (EC₅₀ = 7 µM) and low cytotoxicity against human cell lines, leading to favorable selectivity indices. mdpi.com

Mechanistic studies suggest that some of these compounds act as prodrugs. It was demonstrated that compound 14c is bioactivated, primarily by L. donovani nitroreductase 1 (NTR1). mdpi.com This enzymatic reduction likely leads to the formation of cytotoxic metabolites that form covalent adducts within the parasite, causing cell death. mdpi.com This bioactivation by parasitic nitroreductases is a key factor in the compound's antileishmanial activity. mdpi.com Other research has also shown that compounds containing a nitrofuran ring linked to a thiadiazole-triazole system exhibit potent activity against Leishmania major. nih.gov

Other Biological Activities under Investigation (e.g., Antidiabetic, CNS-related research)

Beyond the activities previously discussed, the imidazolidine-2,4-dione scaffold has been explored for other therapeutic applications, notably in antidiabetic and central nervous system (CNS)-related research.

Antidiabetic Research: Imidazolidine-2,4-dione is a core structure in several antidiabetic agents. Research has focused on synthesizing new derivatives with hypoglycemic properties. researchgate.netresearchgate.net One mechanism of action involves the inhibition of protein tyrosine phosphatase-1B (PTP1B), a negative regulator in both insulin (B600854) and leptin signaling, making it a key target for treating type 2 diabetes. nih.gov A series of 3-arylsulfonylimidazolidine-2,4-diones were synthesized and evaluated in an alloxanized diabetic rat model. Compound 2a showed excellent hypoglycemic activity, reducing blood glucose levels more effectively than the standard drug glipizide (B1671590) after 5 hours. researchgate.net Thiazolidinedione derivatives are also well-known peroxisome proliferator-activated receptor-gamma (PPARγ) activators, a mechanism central to the action of the "glitazone" class of antidiabetic drugs. semanticscholar.org

CNS-Related Research: Hydantoins (imidazolidine-2,4-diones) and their derivatives have historically been recognized for their anticonvulsant properties, with phenytoin (B1677684) being a prominent example. nih.gov This has spurred ongoing interest in synthesizing new derivatives to explore their potential effects on the central nervous system. nih.gov

Advanced Analytical Methodologies for Research on 5 4 Chlorophenyl 5 Ethylimidazolidine 2,4 Dione

Development of Spectroscopic Techniques for Detailed Structural Elucidation and Conformational Analysis (e.g., advanced NMR, X-ray crystallography)

Spectroscopic methods are fundamental to the unequivocal identification and structural characterization of 5-(4-chlorophenyl)-5-ethylimidazolidine-2,4-dione. Techniques such as Nuclear Magnetic Resonance (NMR) and X-ray crystallography provide detailed insights into its atomic connectivity and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique for elucidating the molecular structure of hydantoin (B18101) derivatives. One-dimensional (¹H and ¹³C) and two-dimensional (e.g., HSQC, HMBC) NMR experiments are employed to assign all proton and carbon signals, confirming the compound's constitution. mdpi.com

¹H NMR: The proton spectrum provides information on the chemical environment of hydrogen atoms. For this compound, characteristic signals would include those for the aromatic protons on the chlorophenyl ring, the methylene (B1212753) and methyl protons of the ethyl group, and the N-H protons of the hydantoin ring.

¹³C NMR: The carbon spectrum reveals the signals for each unique carbon atom. Key resonances include the two carbonyl carbons (C2 and C4) of the hydantoin ring, the quaternary C5 carbon, and the carbons of the ethyl and chlorophenyl substituents. chemicalbook.com

2D NMR: Techniques like Heteronuclear Single Quantum Coherence (HSQC) correlate proton signals with their directly attached carbon atoms, while Heteronuclear Multiple Bond Correlation (HMBC) reveals longer-range (2-3 bond) correlations, which is essential for piecing together the molecular framework. mdpi.comjst-ud.vn

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on typical chemical shifts for similar hydantoin structures. mdpi.comnih.govmdpi.com

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| C2 (C=O) | - | ~172 |

| C4 (C=O) | - | ~156 |

| C5 | - | ~65 |

| N1-H | ~9.5-10.5 (broad singlet) | - |

| N3-H | ~7.5-8.5 (broad singlet) | - |

| Ethyl -CH₂- | ~2.0 (quartet) | ~32 |

| Ethyl -CH₃ | ~0.9 (triplet) | ~8 |

| Chlorophenyl C1' | - | ~140 |

| Chlorophenyl C2'/C6' | ~7.4 (doublet) | ~129 |

| Chlorophenyl C3'/C5' | ~7.3 (doublet) | ~128 |

| Chlorophenyl C4' | - | ~134 |

X-ray Crystallography

Single-crystal X-ray crystallography provides the most definitive three-dimensional structural information, including bond lengths, bond angles, and conformational details. For related hydantoin compounds, crystallographic studies have shown that the five-membered hydantoin ring is typically planar or nearly planar. nih.gov The analysis of this compound would determine the precise orientation of the chlorophenyl and ethyl groups relative to the hydantoin core. In the solid state, molecules are often linked by intermolecular N-H···O hydrogen bonds, forming dimers or extended chains. nih.govnih.gov

Table 2: Representative Crystallographic Data for a Hydantoin Analog Data based on the analysis of 5-(4-Fluorophenyl)-5-methylimidazolidine-2,4-dione. nih.gov

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P bca |

| a (Å) | 7.096 |

| b (Å) | 11.348 |

| c (Å) | 22.661 |

| Dihedral Angle (Hydantoin/Benzene Ring) | 65.55° |

| Key Hydrogen Bonds | N—H⋯O |

Chromatographic Method Development for Purity, Isomer Separation, and Quantitative Analysis in Research Samples

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are indispensable for assessing the purity, separating isomers, and performing quantitative analysis of this compound in research samples.

The development of a robust HPLC method is a critical step in the analytical workflow. nih.gov A common approach is reversed-phase HPLC (RP-HPLC), which separates compounds based on their hydrophobicity. impactfactor.org

Method Development Parameters:

Column: Phenyl or C18 columns are often suitable for separating aromatic compounds like the target molecule. nih.gov

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer is typically used. Gradient elution, where the solvent composition is changed over time, may be required to resolve the main compound from any synthesis-related impurities. nih.gov

Detection: Ultraviolet (UV) detection is commonly employed, with the wavelength set to an absorption maximum of the chlorophenyl chromophore (typically around 220-240 nm).

Applications:

Purity Assessment: The HPLC method can separate the target compound from starting materials, byproducts, and degradation products, allowing for accurate purity determination. nih.gov

Isomer Separation: The C5 carbon of this compound is a stereocenter, meaning the compound exists as a pair of enantiomers. Chiral HPLC, using a specialized column with a chiral stationary phase, is required to separate and quantify these enantiomers.

Quantitative Analysis: Once validated, the HPLC method can be used to accurately measure the concentration of the compound in various research samples, such as reaction mixtures or biological matrices, by comparing the peak area to that of a known standard. pharmaresearchlibrary.org

Table 3: Example RP-HPLC Method Parameters for Analysis

| Parameter | Condition |

| HPLC System | Agilent 1260 Infinity or equivalent |

| Column | Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 30% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 230 nm |

| Injection Volume | 5 µL |

Derivatization Reagents and Strategies for Enhanced Detection in Research Applications

Derivatization involves chemically modifying an analyte to improve its analytical properties, such as enhancing its detectability or improving its chromatographic behavior. For this compound, derivatization can be employed to increase the sensitivity of detection, particularly for Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.

The hydantoin ring contains two N-H groups that are potential sites for derivatization. Strategies often focus on attaching a moiety that has a high ionization efficiency or a strong chromophore/fluorophore.

Common Derivatization Strategies:

Alkylation/Acylation: The N-H protons can be replaced with alkyl or acyl groups. This can decrease the polarity of the molecule, potentially leading to better peak shapes in reversed-phase chromatography.

Reagents for Enhanced MS Detection: Reagents can be used to introduce a permanently charged group or a group that is easily ionizable, thereby increasing the signal intensity in mass spectrometry. nih.gov For example, reagents targeting amine functionalities can be adapted for the N-H groups of the hydantoin.

While many derivatization reagents target specific functional groups like hydroxyls or dienes nih.govnih.gov, the principles can be adapted. For hydantoins, a common research strategy involves N-acylation or N-alkylation to improve solubility and chromatographic performance.

Table 4: Potential Derivatization Strategies for Hydantoins

| Strategy | Reagent Example | Target Functional Group | Analytical Enhancement |

| Acetylation | Acetic Anhydride | N-H | Improved chromatographic peak shape, increased volatility for GC-MS |

| Alkylation | Iodomethane, Benzyl Bromide | N-H | Increased hydrophobicity, potential for introducing a UV-active tag |

| Pyridinium Salt Formation | 2-fluoro-1-methylpyridinium-p-toluenesulfonate (FMP-TS) | N-H (as a nucleophile) | Introduction of a permanently charged tag for enhanced ESI-MS sensitivity. nih.gov |

Mass Spectrometry Techniques for Metabolite Profiling and Fragmentation Pathway Studies (research-focused)

Mass spectrometry (MS) is a key technique for confirming molecular weight and investigating the structure of this compound. When coupled with a separation technique like HPLC (LC-MS), it becomes a powerful tool for metabolite identification in research studies.

Ionization and Fragmentation:

Ionization: Electrospray ionization (ESI) is a soft ionization technique well-suited for hydantoin compounds, typically forming protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode.

Tandem MS (MS/MS): In tandem mass spectrometry, the molecular ion is isolated and then fragmented by collision-induced dissociation (CID). The resulting fragment ions provide structural information. The fragmentation pattern is like a fingerprint that helps to confirm the identity of the compound. nih.govresearchgate.net

Plausible Fragmentation Pathway: The fragmentation of this compound would likely proceed through several key pathways:

Loss of the Ethyl Group: Cleavage of the C5-ethyl bond would result in a significant fragment ion ([M-29]⁺).

Loss of the Chlorophenyl Group: Cleavage of the C5-chlorophenyl bond would lead to another characteristic fragment ([M-111]⁺).

Ring Cleavage: The hydantoin ring itself can fragment, leading to the loss of neutral molecules like isocyanic acid (HNCO) or carbon monoxide (CO). chemguide.co.uk

Metabolite Profiling: In a research context, LC-MS is used to study how the compound is metabolized. Potential metabolic transformations that could be identified include:

Hydroxylation of the aromatic ring or the ethyl side chain.

N-dealkylation or further modification of the substituents.

Opening of the hydantoin ring.

High-resolution mass spectrometry (HRMS), using instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap analyzers, allows for the determination of the exact mass of parent and fragment ions, enabling the calculation of elemental compositions and increasing confidence in structural assignments. nih.gov

Table 5: Predicted Mass Spectrometry Fragments for this compound (Molecular Weight: 238.67)

| Ion Description | Proposed Structure/Loss | Predicted m/z (Positive Mode) |

| [M+H]⁺ | Protonated Molecule | 239.07 |

| [M+Na]⁺ | Sodium Adduct | 261.05 |

| [M-C₂H₅]⁺ | Loss of ethyl radical | 210.03 |

| [M-C₂H₄]⁺ | Loss of ethene | 211.04 |

| [C₇H₆Cl]⁺ | Chlorotropylium ion | 125.02 |

| [C₉H₈ClN₂O₂-HNCO+H]⁺ | Loss of isocyanic acid | 196.04 |

Conclusion and Future Research Perspectives for 5 4 Chlorophenyl 5 Ethylimidazolidine 2,4 Dione

Current Understanding of the Research Potential of 5-(4-chlorophenyl)-5-ethylimidazolidine-2,4-dione

There is currently no established body of research to define the specific potential of this compound. The imidazolidine-2,4-dione core is a well-known pharmacophore present in several anticonvulsant drugs. The substituents on the hydantoin (B18101) ring, a 4-chlorophenyl group and an ethyl group at the C-5 position, could theoretically modulate its biological activity. For instance, the presence of a halogenated phenyl ring is a common feature in many centrally acting drugs. However, without empirical data, any discussion of its research potential remains speculative.

Identification of Gaps in Current Academic Research Knowledge

The primary and most significant gap in the current academic research knowledge is the absence of any dedicated studies on this compound. A thorough literature search did not yield any publications detailing its synthesis, characterization, or evaluation of its biological properties. Consequently, fundamental data that would form the basis of our understanding of this compound is missing. This includes, but is not limited to:

Synthesis and Characterization: No optimized and reported synthetic route is available.

Pharmacological Profile: The full spectrum of its biological activity is unknown.

Structure-Activity Relationships (SAR): Without data on this compound and its analogues, no SAR can be established.

Proposed Future Directions for Scholarly Exploration and Investigation

Given the complete lack of data, the initial and most crucial step for future research would be the synthesis and complete chemical characterization of this compound. Following this, a systematic investigation of its physicochemical and biological properties would be warranted. Potential avenues for scholarly exploration include:

Anticonvulsant Activity Screening: Based on the known properties of related hydantoins, a primary area of investigation should be its potential as an anticonvulsant.

Cytotoxicity and Antimicrobial Assays: A general screening to determine any potential cytotoxic effects or antimicrobial activity would be a valuable initial step.

In Silico and In Vitro Studies: Computational modeling could predict potential biological targets, which could then be validated through in vitro assays.

Potential as a Research Tool or Scaffold for Novel Chemical Entities in Academic Contexts

The core structure of this compound could serve as a foundational scaffold for the development of new chemical entities. By systematically modifying the substituents—for example, by altering the position of the chlorine atom on the phenyl ring or replacing the ethyl group with other alkyl or aryl moieties—a library of new compounds could be generated. This would enable a thorough investigation of the structure-activity relationships of this particular class of hydantoins, potentially leading to the discovery of novel compounds with interesting biological activities. However, this potential can only be realized after the foundational research on the parent compound is conducted.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(4-chlorophenyl)-5-ethylimidazolidine-2,4-dione, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via cyclization of thiosemicarbazide derivatives with chloroacetic acid under reflux in a DMF-acetic acid mixture, followed by recrystallization (e.g., from DMF-ethanol). Key parameters include stoichiometric ratios of sodium acetate (0.02 mol) and oxocompounds (0.03 mol), with reflux duration (~2 h) critical for yield optimization . For structural analogs, phosphorous oxychloride-mediated cyclization at 120°C has been employed, suggesting temperature control as a critical factor .

Q. How can spectroscopic and crystallographic methods be applied to characterize this compound?

- Methodological Answer : Single-crystal X-ray diffraction (XRD) is essential for confirming bond angles (e.g., C–C bond lengths ~1.384–1.537 Å) and stereochemistry. XRD parameters include a data-to-parameter ratio >18.3 and R-factors <0.095 for reliability . Complementary techniques like IR spectroscopy validate functional groups (e.g., imidazolidine-dione carbonyl stretches), while NMR confirms substituent positioning (e.g., chlorophenyl proton environments) .

Q. What analytical techniques are critical for assessing purity and structural identity?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection ensures purity (>95%). Mass spectrometry (MS) confirms molecular weight (e.g., via [M+H]+ ions), and elemental analysis validates stoichiometry. Differential scanning calorimetry (DSC) can assess thermal stability and polymorphic forms .

Advanced Research Questions

Q. How can computational methods resolve contradictions in reported biological activities or synthetic yields?

- Methodological Answer : Quantum chemical calculations (e.g., density functional theory, DFT) model reaction pathways to identify energetically favorable intermediates. For example, ICReDD’s reaction path search algorithms combine computed transition states with experimental data to reconcile discrepancies in reaction outcomes . Molecular docking studies further clarify structure-activity relationships (SAR) by predicting binding affinities to biological targets .

Q. What experimental design strategies (e.g., factorial design) optimize synthesis or pharmacological evaluation?

- Methodological Answer : A 2^k factorial design evaluates variables like temperature, solvent polarity, and catalyst concentration. For instance, varying acetic acid/DMF ratios (5:10 mL) and reflux times (1–3 h) in a 2^3 design identifies significant yield predictors. Response surface methodology (RSM) refines optimal conditions .

Q. How can crystallographic data inform mechanistic studies of reactivity or degradation?

- Methodological Answer : Comparative XRD analysis of derivatives (e.g., fluorophenyl vs. chlorophenyl analogs) reveals steric and electronic effects on reactivity. Bond critical point (BCP) analysis via quantum theory of atoms in molecules (QTAIM) quantifies intermolecular interactions (e.g., hydrogen bonds) influencing stability .

Q. What strategies address challenges in isolating enantiomers or minimizing byproducts?

- Methodological Answer : Chiral stationary phase chromatography (CSP-HPLC) separates enantiomers using cellulose-based columns. For byproduct suppression, kinetic control via low-temperature crystallization (e.g., −20°C) and gradient recrystallization (DMF/ethanol) enhances selectivity .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data on biological activity across structural analogs?

- Methodological Answer : Meta-analysis of SAR studies (e.g., comparing thiazolidinedione vs. imidazolidinedione cores) identifies pharmacophore requirements. For example, the 4-chlorophenyl group’s electron-withdrawing effects may enhance receptor binding vs. fluorophenyl analogs, explaining activity disparities . Dose-response assays under standardized conditions (e.g., fixed IC50 protocols) reduce variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.